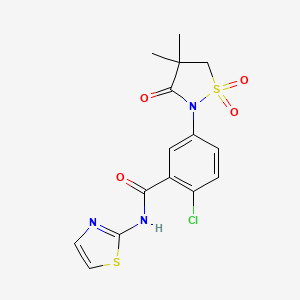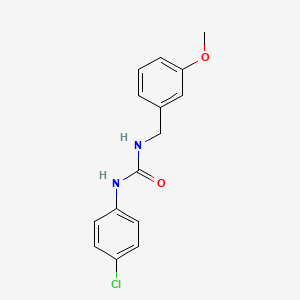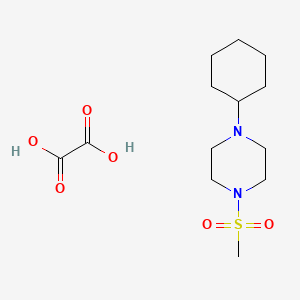![molecular formula C16H24ClNO7 B5159219 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5159219.png)
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt), also known as Carvedilol, is a non-selective beta-blocker used to treat heart failure and hypertension. It was first approved by the FDA in 1995 and has since been widely used in clinical settings. In
Mécanisme D'action
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has alpha-1 blocking activity. By blocking these receptors, 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) reduces the sympathetic nervous system's effect on the heart and blood vessels, leading to decreased heart rate, decreased cardiac output, and decreased peripheral vascular resistance. 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)'s effects on the cardiovascular system include decreased heart rate, decreased cardiac output, and decreased peripheral vascular resistance. It also has been shown to improve left ventricular function, reduce myocardial oxygen demand, and increase coronary blood flow. 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)'s antioxidant properties may also contribute to its cardioprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)'s advantages in lab experiments include its well-established pharmacological effects and its availability in both oral and intravenous formulations. Its limitations include its potential for non-specific effects on other receptors and its potential for off-target effects in non-cardiovascular systems.
Orientations Futures
For 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) research include further exploration of its potential use in cancer therapy, as well as investigation of its effects on other diseases such as diabetes and Alzheimer's disease. There is also a need for more studies on the optimal dosing and administration of 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) in different patient populations. Finally, the development of more selective beta-blockers with fewer off-target effects may lead to improved therapeutic outcomes.
Méthodes De Synthèse
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) can be synthesized through a multi-step reaction starting from 4-chloro-3-ethylphenol. The first step involves the protection of the phenol group with tert-butyldimethylsilyl chloride to form 4-chloro-3-ethylphenol-2,6-bis(trimethylsilyl) ether. The protected phenol group is then substituted with 2-bromoethylamine hydrobromide to form 2-(4-chloro-3-ethylphenoxy)ethylamine. The amine group is then protected with tert-butoxycarbonyl chloride to form 2-(4-chloro-3-ethylphenoxy)ethylamine tert-butoxycarbonyl derivative. The tert-butoxycarbonyl group is then removed, and the amine group is reacted with ethylene oxide to form 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol. Finally, the hydrochloride salt of 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is obtained by reacting the free base with hydrochloric acid, and the ethanedioate salt is obtained by reacting the hydrochloride salt with oxalic acid.
Applications De Recherche Scientifique
2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) has been extensively studied for its therapeutic effects on heart failure and hypertension. It has been shown to improve cardiac function, reduce mortality and hospitalization, and improve quality of life in patients with heart failure. 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) also has antihypertensive effects by reducing peripheral vascular resistance and decreasing heart rate. In addition to its clinical applications, 2-({2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
2-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3.C2H2O4/c1-2-12-11-13(3-4-14(12)15)19-10-9-18-8-6-16-5-7-17;3-1(4)2(5)6/h3-4,11,16-17H,2,5-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUJHLTTXAQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCOCCNCCO)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5159159.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5159166.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)


![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)


![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![4-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-4-oxobutanoic acid](/img/structure/B5159237.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)